Vascular-to-Myocardial Selectivity: Diltiazem's Intermediate Ratio Distinguishes It from Verapamil and Felodipine
In vitro concentration-time-effect studies quantifying the ratio of vascular smooth muscle inhibition (IC50) to cardiac muscle inhibition (IC50) demonstrate that diltiazem possesses an intermediate selectivity profile that is neither purely vascular nor purely myocardial. The vascular-to-myocardial selectivity ratio for diltiazem is 8.9, which places it between the marked vascular selectivity of felodipine (103) and the non-selective profile of verapamil (0.92) [1]. A selectivity ratio >1 indicates preferential vascular inhibition; the 8.9-fold vascular preference of diltiazem translates to meaningful vasodilation with less myocardial depression compared to verapamil (ratio <1, indicating greater cardiac than vascular effect).
| Evidence Dimension | Vascular-to-myocardial inhibitory selectivity ratio (IC50 vascular / IC50 cardiac) |
|---|---|
| Target Compound Data | 8.9 (low vascular selectivity) |
| Comparator Or Baseline | Verapamil: 0.92 (no vascular selectivity); Felodipine: 103 (marked vascular selectivity) |
| Quantified Difference | Diltiazem exhibits approximately 9.7× greater vascular selectivity than verapamil (8.9 vs 0.92), but approximately 11.6× less vascular selectivity than felodipine (8.9 vs 103) |
| Conditions | Isolated vascular and cardiac tissue preparations; concentration-time-effect analysis in vitro |
Why This Matters
This intermediate selectivity profile defines diltiazem as the preferred calcium channel blocker when balanced cardiac and vascular effects are required, avoiding the pure vasodilation of dihydropyridines (with reflex tachycardia) and the pronounced myocardial depression of verapamil.
- [1] Nordlander M, Abrahamsson T, Akerblom B, et al. Vascular versus myocardial selectivity of calcium antagonists studied by concentration-time-effect relations. J Cardiovasc Pharmacol. 1995;26(1):127-133. View Source
